molecular formula C15H17ClN2O3 B2397798 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea CAS No. 1795190-74-7

1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

Cat. No.: B2397798
CAS No.: 1795190-74-7
M. Wt: 308.76
InChI Key: UBNJPCKHSRYTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea typically involves the reaction of 2-chloroaniline with a suitable isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while substitution of the chlorine atom may produce various substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxypropyl)urea: Lacks the methyl group on the propyl chain.

    1-(2-Chlorophenyl)-3-(3-(furan-2-yl)propyl)urea: Lacks both the hydroxy and methyl groups.

    1-(2-Chlorophenyl)-3-(2-hydroxy-2-methylpropyl)urea: Lacks the furan ring.

Uniqueness

1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is unique due to the presence of both the furan ring and the hydroxy-methylpropyl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-15(20,9-11-5-4-8-21-11)10-17-14(19)18-13-7-3-2-6-12(13)16/h2-8,20H,9-10H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNJPCKHSRYTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)NC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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